An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-fluoro-2-methylpropane
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-fluoro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-fluoro-2-methylpropane, a valuable building block in organic synthesis and drug discovery. The strategic introduction of both bromine and fluorine atoms onto a small aliphatic scaffold offers a versatile platform for the development of novel chemical entities.
Physicochemical Properties
1-Bromo-2-fluoro-2-methylpropane is a clear, colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 19869-78-4[1] |
| Molecular Formula | C₄H₈BrF[1][2] |
| Molecular Weight | 155.01 g/mol [1][2] |
| Appearance | Clear, colorless liquid[1] |
| Purity (typical) | 95%[1] |
Synthesis of 1-Bromo-2-fluoro-2-methylpropane
The primary synthetic route to 1-Bromo-2-fluoro-2-methylpropane is the electrophilic bromofluorination of isobutylene. This reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a fluoride nucleophile. The regioselectivity of the reaction is governed by the Markovnikov rule, with the electrophilic bromine adding to the less substituted carbon of the double bond and the nucleophilic fluoride attacking the more substituted, and thus more stabilized, carbocation-like center.
A common and effective method for this transformation involves the use of N-bromosuccinimide (NBS) as the bromine source and a hydrogen fluoride-amine complex, such as Olah's reagent (HF/pyridine), as the fluoride source.[3][4]
Synthesis Pathway
Caption: Synthesis of 1-Bromo-2-fluoro-2-methylpropane via bromofluorination of isobutylene.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 1-Bromo-2-fluoro-2-methylpropane, adapted from general procedures for the bromofluorination of alkenes.[3]
Materials:
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N-Bromosuccinimide (NBS)
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Hydrogen fluoride-pyridine complex (Olah's reagent, ~70% HF)
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Isobutylene (gas)
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Dichloromethane (CH₂Cl₂), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Three-necked round-bottom flask
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Dry ice/acetone condenser
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Gas inlet tube
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Magnetic stirrer
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Dropping funnel
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Thermometer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a thermometer is charged with a solution of N-bromosuccinimide (1.1 eq) in anhydrous dichloromethane (100 mL).
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Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
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Addition of Isobutylene: Isobutylene gas (1.0 eq) is bubbled through the cooled solution until the desired amount has been added. The addition should be done slowly to ensure efficient dissolution and reaction.
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Addition of Fluorinating Agent: The hydrogen fluoride-pyridine complex (1.5 eq) is added dropwise to the stirred reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
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Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
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Quenching: The reaction is carefully quenched by pouring it into a mixture of ice water and saturated aqueous sodium bicarbonate solution.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium sulfite solution, brine, and then dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield 1-Bromo-2-fluoro-2-methylpropane as a colorless liquid.
Characterization of 1-Bromo-2-fluoro-2-methylpropane
The structure and purity of the synthesized 1-Bromo-2-fluoro-2-methylpropane can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The presence of both protons and fluorine allows for ¹H, ¹³C, and ¹⁹F NMR analysis, with characteristic couplings observed between these nuclei.
Predicted NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~3.6 | Doublet of quartets | ²JHF ≈ 48, ⁴JHH ≈ 1 | -CH₂Br |
| ~1.5 | Doublet | ³JHF ≈ 22 | -C(F)(CH₃)₂ | |
| ¹³C NMR | ~95 | Doublet | ¹JCF ≈ 170 | -C(F)(CH₃)₂ |
| ~40 | Doublet | ²JCF ≈ 25 | -CH₂Br | |
| ~25 | Doublet | ²JCF ≈ 20 | -C(F)(CH₃)₂ | |
| ¹⁹F NMR | ~-140 | Septet | ³JFH ≈ 22 | -F |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-Br bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2980-2850 | C-H stretching |
| 1470-1380 | C-H bending |
| 1100-1000 | C-F stretching |
| 650-550 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).
Predicted Mass Spectrometry Data:
| m/z | Fragment |
| 154/156 | [M]⁺ (Molecular ion) |
| 75 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of 1-Bromo-2-fluoro-2-methylpropane.
Conclusion
This technical guide has detailed a reliable method for the synthesis of 1-Bromo-2-fluoro-2-methylpropane from isobutylene and provided expected characterization data. The presented experimental protocol and spectroscopic information will be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the use of this versatile building block in the development of new chemical entities. Further optimization of reaction conditions and exploration of alternative fluorinating and brominating agents may lead to improved yields and milder reaction protocols.
